Ethyl Di-o-tolylphosphonoacetate

Description

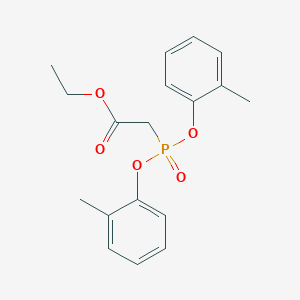

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bis(2-methylphenoxy)phosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O5P/c1-4-21-18(19)13-24(20,22-16-11-7-5-9-14(16)2)23-17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGWWFFVZDOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442275 | |

| Record name | Ethyl Di-o-tolylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188945-41-7 | |

| Record name | Ethyl Di-o-tolylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phosphonoacetate Compounds

General Synthetic Routes to Phosphonate (B1237965) Esters

The synthesis of phosphonate esters is primarily dominated by a few key reactions that have proven to be versatile and broadly applicable.

The Michaelis-Arbuzov reaction stands as the most prominent and widely utilized method for forming a C-P bond. organic-chemistry.orgresearchgate.net Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl or triaryl phosphite (B83602), with an alkyl halide. organic-chemistry.orgeurekaselect.com The reaction proceeds via the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically through attack by the displaced halide ion, to yield the final pentavalent phosphonate ester and a new alkyl halide. organic-chemistry.org The reaction generally requires elevated temperatures, often between 120°C and 160°C. organic-chemistry.org

Another classical approach is the Michaelis-Becker reaction , which involves the reaction of a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) with an alkyl halide in the presence of a base. The base deprotonates the phosphite to form a more nucleophilic phosphite anion, which then displaces the halide from the alkyl halide.

In addition to these, catalytic cross-coupling reactions , such as the Hirao reaction, have emerged as powerful tools for constructing C-P bonds, particularly for aryl and vinyl phosphonates. rsc.org These methods often employ palladium catalysts to couple H-phosphonates or phosphites with aryl or vinyl halides. organic-chemistry.org

A summary of common synthetic routes is presented in the table below.

| Reaction Name | Reactants | General Product | Key Features |

| Michaelis-Arbuzov Reaction | Trialkyl/Triaryl Phosphite + Alkyl Halide | Alkyl/Aryl Phosphonate | Forms C-P bond; often requires heat; widely applicable. organic-chemistry.orgresearchgate.net |

| Michaelis-Becker Reaction | Dialkyl Phosphite + Alkyl Halide + Base | Alkyl Phosphonate | Utilizes a deprotonated phosphite anion as the nucleophile. |

| Hirao Reaction | H-Phosphonate + Aryl/Vinyl Halide + Catalyst | Aryl/Vinyl Phosphonate | Palladium-catalyzed cross-coupling for C(sp²)-P bond formation. rsc.org |

Targeted Synthesis of Diarylphosphonoacetate Reagents

The synthesis of a specific diarylphosphonoacetate, such as Ethyl Di-o-tolylphosphonoacetate, requires a tailored approach that carefully considers the introduction of both the diarylphosphoryl group and the ethyl acetate (B1210297) moiety.

The core of the target molecule is the di-o-tolylphosphoryl group. Its construction can be approached through several synthetic strategies.

One of the most direct methods would be a Michaelis-Arbuzov reaction . This would involve the reaction of tri-o-tolyl phosphite with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). researchgate.net The reaction mechanism follows the classical Arbuzov pathway, where the nucleophilic phosphorus of the phosphite attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired phosphonate. researchgate.net The synthesis of the starting material, tri-o-tolyl phosphite, can be achieved through the reaction of phosphorus trichloride (B1173362) with o-cresol (B1677501) in the presence of a base to neutralize the HCl byproduct.

An alternative strategy involves the initial synthesis of a di(o-tolyl)phosphine (B1586906) or a related P(III) species. For instance, di(o-tolyl)phosphine can be prepared and subsequently oxidized and coupled. More directly, chlorodi(o-tolyl)phosphine is a commercially available reagent that can serve as a key intermediate. sigmaaldrich.com This phosphinous chloride can be reacted with an appropriate nucleophile to build the phosphonoacetate structure. For example, reaction with the lithium enolate of ethyl acetate could potentially form the desired product, though this route is less common than the Arbuzov approach for this class of compounds.

Another plausible intermediate is di-o-tolyl phosphite (also known as di-o-tolyl hydrogen phosphonate). This can be synthesized from the reaction of phosphorus trichloride with o-cresol. The resulting di-o-tolyl phosphite could then undergo a base-mediated reaction with ethyl haloacetate (a variation of the Michaelis-Becker reaction) to yield this compound.

A comparison of these strategies is outlined below.

| Starting Material | Key Reaction | Advantages | Disadvantages |

| Tri-o-tolyl phosphite | Michaelis-Arbuzov Reaction | Direct, one-pot C-P bond formation and ester installation. eurekaselect.com | May require high temperatures; potential for side reactions. |

| Chlorodi(o-tolyl)phosphine | Nucleophilic substitution with acetate enolate | Utilizes a specific, pre-formed diarylphosphine precursor. | Requires handling of organometallic reagents (enolate). |

| Di-o-tolyl phosphite | Michaelis-Becker Reaction | Milder conditions than classical Arbuzov may be possible. | Requires a stoichiometric amount of base. |

In the context of the Michaelis-Arbuzov synthesis using ethyl bromoacetate, the ethyl ester group is incorporated directly into the final molecule. researchgate.net Therefore, a separate esterification step is not required.

However, if the synthetic route were to proceed through a di-o-tolylphosphonoacetic acid intermediate, a subsequent esterification would be necessary. The esterification of phosphonic acids can be more complex than that of carboxylic acids, as they are dibasic acids, allowing for the formation of both mono- and diesters. nih.gov For the synthesis of the diester, this compound, several methods could be employed.

A common method is the reaction of the phosphonic acid with an excess of ethanol (B145695) under acidic catalysis, similar to Fischer esterification for carboxylic acids. mdpi.com More specialized reagents can also be used, such as reacting the phosphonic acid with triethyl orthoacetate, which can effectively yield the diester. mdpi.com Another approach involves converting the phosphonic acid to a more reactive species, such as a phosphonic dichloride, using reagents like thionyl chloride or phosphorus pentachloride, followed by reaction with ethanol. chemicalbook.com

Green Chemistry Principles in Phosphonate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being applied to the synthesis of phosphonates to create more environmentally benign methodologies. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in phosphonate chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times and often improve yields for the Michaelis-Arbuzov reaction, sometimes allowing it to proceed in minutes rather than hours. researchgate.net This is attributed to the efficient and rapid heating of the reaction mixture. For the synthesis of this compound, a microwave-assisted Arbuzov reaction between tri-o-tolyl phosphite and ethyl bromoacetate could offer a significant green advantage.

Ultrasound-assisted synthesis is another green technique that utilizes sonic waves to promote reactions. rsc.org Sonication can enhance reaction rates and yields, often under milder conditions than conventional heating.

Solvent-free synthesis is a key principle of green chemistry. rsc.org Whenever possible, eliminating the solvent reduces waste, cost, and hazards. Many phosphonate syntheses, including the Pudovik and some Michaelis-Arbuzov reactions, can be performed under solvent-free (neat) conditions, often with the aid of microwave or ultrasound irradiation. rsc.orgresearchgate.net

The use of greener catalysts and reagents is also a major focus. This includes developing catalyst-free reaction conditions or employing more benign and recyclable catalysts in place of hazardous ones. frontiersin.org For instance, developing catalytic versions of the Michaelis-Becker reaction that avoid stoichiometric use of strong bases aligns with green chemistry goals.

| Green Chemistry Approach | Application to Phosphonate Synthesis | Potential Benefit for this compound Synthesis |

| Microwave Irradiation | Accelerates Michaelis-Arbuzov and other reactions. nih.govresearchgate.net | Faster synthesis, potentially lower energy consumption, and improved yields. |

| Ultrasonic Irradiation | Promotes reactions under mild conditions. rsc.org | Energy-efficient alternative to conventional heating. |

| Solvent-Free Conditions | Reduces waste and simplifies purification. rsc.org | A neat reaction of tri-o-tolyl phosphite and ethyl bromoacetate would be a greener alternative. |

| Alternative Catalysts/Reagents | Use of benign bases or catalyst-free systems. frontiersin.org | Avoids hazardous reagents and reduces waste streams. |

Mechanistic Investigations of Horner Wadsworth Emmons Olefination with Ethyl Di O Tolylphosphonoacetate

Fundamental Reaction Mechanism of HWE Olefination

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism involving the formation of a nucleophilic carbanion, its subsequent addition to a carbonyl compound, and the eventual elimination to form an alkene. slideshare.netyoutube.com The use of phosphonate (B1237965) esters, such as ethyl di-o-tolylphosphonoacetate, distinguishes this reaction from the classical Wittig reaction, offering advantages in terms of the reactivity of the intermediate and the ease of product purification. wikipedia.orgchem-station.com

Carbanion Formation and Reactivity

The initial and crucial step of the HWE reaction is the deprotonation of the phosphonate at the carbon alpha to the phosphoryl and carboxyl groups. wikipedia.orgyoutube.com This process is typically achieved using a base, with common choices including sodium hydride (NaH) or sodium alkoxides. youtube.comorganic-chemistry.org The acidic nature of these α-protons is enhanced by the presence of two electron-withdrawing groups: the phosphonate and the ester. youtube.com

For this compound, the treatment with a suitable base generates a resonance-stabilized carbanion, which can also be described as an enolate. youtube.com This carbanion is a potent nucleophile. youtube.com A key feature of phosphonate-stabilized carbanions is that they are generally more nucleophilic and less basic compared to the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgyoutube.com This heightened nucleophilicity allows them to react efficiently with a broader range of electrophiles, including sterically hindered ketones that are often poor substrates in Wittig reactions. nrochemistry.com

Carbonyl Addition and Oxaphosphetane Intermediate Formation

This intramolecular cyclization leads to the formation of a transient, four-membered heterocyclic intermediate known as an oxaphosphetane. youtube.comnrochemistry.com The formation of two diastereomeric oxaphosphetane intermediates is possible, which can influence the final stereochemical outcome of the reaction. wikipedia.org

P-C and O-C Bond Cleavage Pathways

The final stage of the HWE mechanism is the decomposition of the oxaphosphetane intermediate. youtube.com This step involves the cleavage of the phosphorus-carbon (P-C) and oxygen-carbon (O-C) bonds. nih.gov This concerted or stepwise fragmentation results in the formation of the desired alkene and a water-soluble dialkyl phosphate (B84403) salt as a byproduct. wikipedia.orgyoutube.com

A significant advantage of the HWE reaction is that this phosphate byproduct is easily removed from the reaction mixture by a simple aqueous extraction, which simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgchem-station.com The presence of an electron-withdrawing group, such as the ester in this compound, is essential for this final elimination step to proceed efficiently. wikipedia.org In some cases, particularly with phosphonates bearing highly electron-withdrawing substituents, this elimination step is accelerated. wikipedia.orgnrochemistry.com

Stereochemical Control in HWE Reactions

A defining feature of the Horner-Wadsworth-Emmons reaction is its ability to control the stereochemistry of the resulting alkene. While the reaction typically favors the formation of the thermodynamically more stable (E)-alkene, the stereochemical outcome can be directed towards the (Z)-isomer by modifying the reaction conditions and the structure of the phosphonate reagent. wikipedia.orgnrochemistry.comnih.gov

Factors Influencing E/Z Selectivity with Phosphonoacetates

Several factors collectively determine the E/Z ratio of the alkene product in an HWE reaction. researchgate.net The inherent preference for the (E)-alkene is often attributed to thermodynamic control, where the intermediates leading to the trans-product are lower in energy. nrochemistry.comnih.gov The key variables influencing this selectivity include:

Structure of the Carbonyl Compound: Increasing the steric bulk of the aldehyde or ketone generally enhances (E)-stereoselectivity. wikipedia.org

Reaction Temperature: Higher reaction temperatures often favor the formation of the thermodynamically preferred (E)-alkene, as it allows for equilibration of the intermediates. wikipedia.orgresearchgate.net

Base and Counterion: The choice of base and its corresponding metal counterion (e.g., Li+, Na+, K+) can impact the stereochemical course of the reaction. wikipedia.orgresearchgate.net

Phosphonate Substituents: The nature of the groups attached to the phosphorus atom plays a critical role, which is discussed in detail in the following section.

The table below summarizes the general influence of these factors on the stereochemical outcome.

| Factor | Influence on Selectivity | Predominant Isomer |

| Aldehyde Structure | Increased steric bulk | Tends toward (E) |

| Temperature | Higher temperature | Tends toward (E) (Thermodynamic control) |

| Base Counterion | Li+ > Na+ > K+ for some systems | Can influence E/Z ratio |

| Phosphonate Substituents | Bulky alkyl/aryl groups | Tends toward (E) |

| Phosphonate Substituents | Electron-withdrawing groups | Tends toward (Z) (e.g., Still-Gennari) |

Role of Phosphonate Substituents and Electron-Withdrawing Ability

The electronic properties and steric bulk of the substituents on the phosphorus atom are arguably the most powerful tools for controlling the stereoselectivity of the HWE reaction. researchgate.netalfa-chemistry.com

In the case of the target compound, This compound , the two ortho-tolyl groups are sterically bulky. Bulky substituents on the phosphonate generally enhance the reaction's inherent preference for (E)-alkenes. wikipedia.org This is explained by steric approach control during the initial carbonyl addition, where the transition state leading to the (E)-product minimizes steric repulsion between the bulky phosphonate group and the substituents on the aldehyde. organic-chemistry.org

Conversely, to achieve high (Z)-selectivity, modifications to the phosphonate structure are necessary. The Still-Gennari modification employs phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strongly dissociating bases (e.g., KHMDS with 18-crown-6). wikipedia.orgyoutube.com The strong electron-withdrawing nature of these groups accelerates the rate of oxaphosphetane elimination. nrochemistry.comyoutube.com This rapid elimination prevents the intermediates from equilibrating to the thermodynamically favored anti-conformation, thus trapping the kinetically formed syn-intermediate, which leads to the (Z)-alkene. youtube.com Similarly, the Ando modification utilizes bulky aryl phosphonate esters to favor the formation of (Z)-alkenes. chem-station.comresearchgate.netepa.gov

A direct correlation has been observed between the electron-withdrawing capacity of the phosphonate substituents and the degree of (Z)-selectivity. nih.govresearchgate.net This relationship is highlighted in the table below, which compares the acidity (pKa) of the corresponding alcohols, a proxy for the electron-withdrawing effect of the alkoxy group.

| Alcohol | pKa | Corresponding Phosphonate Ester Group | Typical HWE Selectivity |

| Ethanol (B145695) | 16.0 | Ethyl | (E)-selective researchgate.net |

| Phenol | 10.0 | Phenyl (Ando-type) | (Z)-selective nih.govresearchgate.net |

| 2,2,2-Trifluoroethanol | 12.4 | 2,2,2-Trifluoroethyl (Still-Gennari) | (Z)-selective nih.govresearchgate.net |

| 1,1,1,3,3,3-Hexafluoroisopropanol | 9.4 | 1,1,1,3,3,3-Hexafluoroisopropyl | Highly (Z)-selective nih.gov |

Therefore, while this compound itself would be expected to strongly favor the formation of (E)-alkenes due to its bulky, non-electron-withdrawing tolyl groups, its study provides a valuable contrast to the (Z)-selective reagents that rely on electronic effects.

Influence of Metal Cations and Ligands on Stereoselectivity

The stereoselectivity of the Horner-Wadsworth-Emmons reaction is significantly influenced by the reaction conditions, particularly the choice of base, which in turn determines the metal cation present, and the use of any coordinating ligands. While the classical HWE reaction typically yields (E)-alkenes as the major product, strategic modifications can steer the reaction towards the (Z)-isomer.

In the context of this compound, the "Ando method" provides a notable example of achieving high (Z)-selectivity. This approach utilizes sodium hydride (NaH) as the base in a tetrahydrofuran (B95107) (THF) solvent at low temperatures (-78 °C). nih.govtcichemicals.comacs.org The use of NaH generates a sodium phosphonate enolate. The nature of the metal cation is crucial in the subsequent steps of the reaction.

Generally, in HWE reactions, the stereochemical outcome can be correlated with the nature of the metal cation. Studies with simpler phosphonates, such as methyl 2-(dimethoxyphosphoryl)acetate, have shown that lithium cations tend to favor the formation of (E)-alkenes more so than sodium or potassium cations (Li > Na > K). wikipedia.org This is often attributed to the ability of the smaller lithium cation to effectively coordinate with the oxygen atoms of the phosphonate and the carbonyl group in the intermediate, leading to a more thermodynamically stable transition state that results in the (E)-alkene.

However, in the case of bulky diarylphosphonates like this compound, the steric hindrance of the o-tolyl groups plays a dominant role in directing the stereochemistry. The reaction proceeds via a kinetically controlled pathway where the bulky substituents favor an arrangement in the transition state that ultimately leads to the (Z)-alkene. The use of sodium cations, as in the Ando method, is compatible with achieving this high (Z)-selectivity.

The addition of ligands, such as crown ethers, can also modulate the stereoselectivity of HWE reactions. For instance, in the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, the combination of potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) is used to achieve high (Z)-selectivity. wikipedia.org The crown ether sequesters the potassium cation, leading to a "naked" and more reactive phosphonate enolate, which can favor the kinetic (Z)-product. While specific studies on the effect of a wide range of ligands on the reaction with this compound are not extensively documented, the principles of cation sequestration and its influence on the reaction pathway are broadly applicable.

The following table summarizes the results of the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes using sodium hydride as the base, demonstrating the high (Z)-selectivity achieved under these conditions.

| Aldehyde | Yield (%) | (Z):(E) Ratio |

|---|---|---|

| Benzaldehyde | 95 | 97:3 |

| p-Tolualdehyde | 96 | 97:3 |

| p-Anisaldehyde | 98 | 98:2 |

| p-Chlorobenzaldehyde | 93 | 96:4 |

| Cyclohexanecarboxaldehyde | 92 | 95:5 |

| Octanal | 89 | 93:7 |

Comparative Mechanistic Analyses with Related Olefination Reactions

Distinctions from Wittig Reaction Mechanistic Pathways

The Horner-Wadsworth-Emmons reaction is often considered a modification of the Wittig reaction, as both achieve the conversion of a carbonyl compound to an alkene. However, there are significant mechanistic distinctions between the two, particularly when employing sterically hindered phosphonates like this compound.

Nature of the Phosphorus Reagent and Nucleophilicity: The most fundamental difference lies in the phosphorus-containing reagent. The Wittig reaction utilizes a phosphonium ylide, which is a neutral species with a carbanionic character. youtube.com In contrast, the HWE reaction employs a phosphonate carbanion, which is a true anion. youtube.com This difference in charge contributes to the higher nucleophilicity of the phosphonate carbanion compared to the Wittig ylide. youtube.com

Intermediate Species and Stereochemical Control: The mechanistic pathways of the two reactions diverge significantly after the initial nucleophilic attack on the carbonyl group. The Wittig reaction is generally believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. nih.gov The stereochemical outcome, particularly with unstabilized ylides, is often directed towards the (Z)-alkene due to kinetic control in the formation of a cis-oxaphosphetane.

The HWE reaction, on the other hand, typically proceeds through a sequence of reversible steps involving the formation of a betaine-like intermediate, which then cyclizes to an oxaphosphetane. wikipedia.org The reversibility of these initial steps allows for equilibration to the thermodynamically more stable trans-disubstituted intermediate, which then collapses to the (E)-alkene. However, the use of reagents like this compound in the Ando modification alters this outcome. The bulky o-tolyl groups are thought to favor a specific orientation in the initial addition step and accelerate the subsequent elimination, preventing equilibration and leading to the kinetic (Z)-product.

Byproducts and Reaction Workup: A practical distinction between the two reactions lies in their byproducts. The Wittig reaction generates triphenylphosphine oxide, a non-polar solid that can often be difficult to separate from the desired alkene product. youtube.com The HWE reaction, conversely, produces a water-soluble phosphate ester, which can be easily removed by a simple aqueous extraction, greatly simplifying the purification process. youtube.com

Substrate Scope and Limitations: While both reactions are broadly applicable, there are differences in their substrate scope. The phosphonate carbanions used in the HWE reaction are generally more reactive than the corresponding stabilized Wittig ylides and can react with a wider range of ketones. Furthermore, the HWE phosphonate ester requires an adjacent electron-withdrawing group for the reaction to proceed efficiently, a limitation not present in all Wittig reactions. youtube.com

The table below provides a summary of the key distinctions between the Horner-Wadsworth-Emmons reaction (specifically with this compound) and the Wittig reaction.

| Feature | Horner-Wadsworth-Emmons Reaction (with this compound) | Wittig Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonate carbanion (anionic) | Phosphonium ylide (neutral) |

| Nucleophilicity | More nucleophilic | Less nucleophilic |

| Typical Stereoselectivity | (Z)-selective (Ando modification) | (Z)-selective with unstabilized ylides, (E)-selective with stabilized ylides |

| Key Intermediate | Betaine-like adduct leading to an oxaphosphetane | Oxaphosphetane (often formed via a concerted pathway) |

| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (often requires chromatography for removal) |

| Reaction Control | Generally kinetic control leading to (Z)-alkene with bulky phosphonates | Kinetic control for (Z)-alkenes, thermodynamic control for (E)-alkenes |

Synthetic Applications of Ethyl Di O Tolylphosphonoacetate in Organic Transformations

Construction of Carbon-Carbon Double Bonds: α,β-Unsaturated Esters

The primary application of Ethyl Di-o-tolylphosphonoacetate is in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated esters from aldehydes and ketones. nih.govrsc.org The HWE reaction is a fundamental and widely used method for forming carbon-carbon double bonds. wikipedia.orgyoutube.com In this reaction, the phosphonate (B1237965) is first deprotonated with a base, such as sodium hydride (NaH), to form a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then adds to an aldehyde or ketone, initiating a sequence that ultimately yields an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. wikipedia.orgorganic-chemistry.org

The general HWE reaction using simple alkyl phosphonates, like triethyl phosphonoacetate, typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgmdpi.com However, the use of phosphonates with bulky aryl substituents, such as this compound, dramatically shifts the stereochemical outcome, a strategy known as the Ando olefination. mdpi.comnih.govnih.gov This modification provides a reliable method for the synthesis of (Z)-α,β-unsaturated esters, which are important structural motifs in many biologically active molecules but are often more challenging to synthesize. nih.govmdpi.com

Utility in Complex Molecule Synthesis and Natural Product Analogues

The controlled formation of (Z)-alkenes is critical in the total synthesis of complex molecules where precise stereochemistry is required. This compound has proven its value as a key reagent in synthetic campaigns toward such targets.

This reagent is instrumental in preparing key structural fragments of natural products, facilitating studies of their biosynthetic pathways and biological activities. For instance, in a synthetic study related to the total synthesis of Disorazole C1, a potent cytotoxic agent, this compound was employed to construct a specific olefinic linkage within a key intermediate. conicet.gov.ar Another notable application is in the total synthesis of Strictifolione, where an intramolecular HWE reaction using this reagent was a crucial step. conicet.gov.ar The reaction, conducted with sodium hydride in tetrahydrofuran (B95107) (THF), successfully formed a (Z)-α,β-unsaturated ester moiety within a precursor molecule, demonstrating the reagent's reliability in complex settings. conicet.gov.ar

The formation of large rings (macrocycles) is a common challenge in the synthesis of many natural products, including macrolides and cyclic peptides. The intramolecular Horner-Wadsworth-Emmons reaction is a powerful strategy for macrocyclization. nrochemistry.comconicet.gov.ar The ability of this compound to selectively form (Z)-double bonds is particularly advantageous in this context, as it allows for precise control over the geometry of the macrocyclic ring. This control is often essential for achieving the correct three-dimensional structure required for biological activity. The Helquist protocol, which uses zinc triflate and an organic base, is another mild condition under which phosphonates can be used for cyclization, particularly for forming macro-dilactams. conicet.gov.ar

Regioselective and Stereoselective Olefination Strategies

The stereoselectivity of the HWE reaction is highly dependent on the structure of the phosphonate reagent. mdpi.com While standard reagents like ethyl diethylphosphonoacetate (B8399255) yield (E)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like trifluoroethyl, also provides (Z)-alkenes. youtube.comnrochemistry.comnih.gov

The Ando modification, which includes this compound, achieves its characteristic (Z)-selectivity through a combination of steric and electronic effects. mdpi.comnih.gov The bulky o-tolyl groups on the phosphorus atom sterically disfavor the transition state that leads to the (E)-product. mdpi.comelsevierpure.com This steric hindrance, combined with the electronic nature of the aryloxy groups, accelerates the elimination from the intermediate leading to the (Z)-alkene, making this pathway kinetically favorable. harvard.edu Researchers have further optimized conditions, finding that the addition of salts like sodium iodide (NaI) along with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can enhance the (Z)-selectivity. researchgate.netacs.org

| Phosphonate Reagent | Typical Reaction Conditions | Major Alkene Isomer | Reference |

|---|---|---|---|

| Ethyl Diethylphosphonoacetate | NaH, THF | (E)-alkene | wikipedia.orgorganic-chemistry.org |

| Ethyl Bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari) | KHMDS, 18-crown-6 (B118740), THF, -78°C | (Z)-alkene | nrochemistry.comharvard.edu |

| This compound (Ando) | NaH, THF or DBU/NaI, THF | (Z)-alkene | conicet.gov.arresearchgate.netacs.org |

Potential in Asymmetric Transformations

While this compound is an achiral molecule, it possesses potential for use in asymmetric synthesis to create chiral molecules. The development of asymmetric variants of the HWE reaction is an area of active research. One successful strategy involves the reaction of an achiral phosphonate with an aldehyde in the presence of an external chiral ligand. nih.gov For example, a simple chiral diamine ligand has been used to mediate the reaction between lithium phosphonates and 4-substituted cyclohexanones, affording products with high enantiomeric excess. nih.gov This approach demonstrates that chirality can be induced by an external source, opening the possibility for reagents like this compound to be used in similar enantioselective transformations without requiring modification of the phosphonate itself. This method would combine the inherent (Z)-selectivity of the reagent with induced enantioselectivity to provide a powerful tool for constructing complex, stereodefined molecules.

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic methods are fundamental to the elucidation of the structures of the intermediates and final products derived from reactions involving Ethyl di-o-tolylphosphonoacetate. These techniques provide critical data on connectivity, stereochemistry, and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool for the structural analysis of organic compounds and is particularly crucial for determining the ratio of stereoisomers produced in olefination reactions. jchps.com In the context of the Horner-Wadsworth-Emmons reaction involving this compound, ¹H NMR spectroscopy is the primary method used to quantify the ratio of the resulting (E)- and (Z)-alkene isomers. nii.ac.jpnii.ac.jp

The determination hinges on the analysis of the signals from the vinyl protons of the newly formed double bond. The magnitude of the coupling constant (J-value) between these two protons is diagnostic of their relative geometry.

A larger coupling constant, typically in the range of 14-18 Hz, is characteristic of a trans (or E) arrangement, where the protons are anti-periplanar.

A smaller coupling constant, usually between 9-13 Hz, indicates a cis (or Z) configuration, where the protons are syn-periplanar.

For instance, in a reaction where this compound is used to synthesize stilbene (B7821643) derivatives, the (E)-isomer would exhibit a doublet for its vinyl protons with a J value of approximately 16 Hz, while the (Z)-isomer would show a corresponding doublet with a J value around 12 Hz. By integrating the signals corresponding to each isomer, a precise (E):(Z) ratio can be calculated. This quantitative nature, without the need for calibration standards required by other techniques, makes NMR an invaluable tool for assessing the stereoselectivity of the reaction. jchps.com

Table 1: Representative ¹H NMR Data for HWE Product Stereoisomer Determination

| Stereoisomer | Vinyl Proton Signal | Typical Coupling Constant (J) |

| (E)-Isomer | Doublet | ~14-18 Hz |

| (Z)-Isomer | Doublet | ~9-13 Hz |

While NMR is paramount for stereochemical assignment, a combination of other spectroscopic techniques is employed for complete structural confirmation. jchps.comeurekaselect.com

Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of molecular ions, thereby confirming the molecular weight of the reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of the compound. nii.ac.jp Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures, allowing for the separation of products, byproducts, and isomers before mass analysis. eurekaselect.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For products derived from this compound, key absorption bands would confirm the presence of the ester carbonyl group (C=O stretch, typically around 1710-1730 cm⁻¹), the carbon-carbon double bond (C=C stretch, ~1650 cm⁻¹), and the phosphonate (B1237965) group (P=O stretch, ~1250 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: For products containing a conjugated system, such as the α,β-unsaturated esters formed in the HWE reaction, UV-Vis spectroscopy can confirm the presence of this chromophore. The wavelength of maximum absorption (λmax) provides information about the extent of the conjugated π-system. nii.ac.jp

Together, these methods provide a comprehensive and unambiguous structural characterization of the molecules synthesized using this compound. jchps.comeurekaselect.com

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into the mechanistic details of chemical reactions, complementing experimental findings. For the Horner-Wadsworth-Emmons reaction, theoretical studies are crucial for understanding the factors that govern its reactivity and stereoselectivity.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are employed to map out the entire reaction pathway for the olefination reaction. researchgate.netelsevierpure.com Using computational levels such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), researchers can model the structures and energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net

These studies investigate the initial deprotonation of the phosphonate, the nucleophilic attack of the resulting carbanion on the aldehyde, the formation of the key four-membered oxaphosphetane intermediate, and its subsequent decomposition to the alkene and phosphate (B84403) byproduct. wikipedia.orgnrochemistry.com DFT calculations can help rationalize the mechanism, for example, by comparing the energetics of different proposed pathways, such as direct versus assisted dehydration steps in related phosphonate reactions. researchgate.net The insights gained are valuable for understanding the reactivity of phosphonates like this compound. rsc.org

The stereochemical outcome of the HWE reaction is determined by the energetics of the diastereomeric transition states leading to the (E)- and (Z)-alkenes. Computational modeling is a powerful tool for analyzing these transition states. researchgate.netic.ac.uk The calculations focus on the structure of the transition states leading to the cis- and trans-oxaphosphetane intermediates. pitt.edu

The relative energies of these transition states (ΔE‡) determine the kinetic product ratio. Models can account for steric interactions, such as those between the aldehyde substituent and the phosphonate's aryl groups (like the o-tolyl groups), and electronic factors within the puckered four-membered transition state ring. pitt.edu By calculating the complete energy profile, chemists can visualize the energy barriers for the formation of both the (E)- and (Z)-isomers and understand why one is favored over the other under specific reaction conditions. This analysis clarifies whether the reaction is under kinetic or thermodynamic control, which is fundamental to explaining the observed stereoselectivity. ic.ac.ukpitt.edu

A key strength of computational chemistry is its ability to predict how changes in the structure of the reactants will affect the reaction's outcome. For the HWE reaction, DFT studies can systematically investigate the electronic and steric effects of substituents on the phosphonate reagent, such as the o-tolyl groups in this compound. researchgate.netelsevierpure.com

Studies have shown a direct correlation between the electron-withdrawing ability of substituents on the phosphonate and the stereoselectivity of the reaction. researchgate.netmdpi.com Computational models suggest that strong electron-withdrawing groups (like trifluoroethyl in Still-Gennari reagents) stabilize the intermediates and transition states, accelerating the elimination of the oxaphosphetane. researchgate.netnrochemistry.com This makes the initial addition step effectively irreversible and locks in the kinetically favored product, which is often the (Z)-alkene. youtube.com Conversely, less electron-withdrawing groups may allow for equilibration of the oxaphosphetane intermediate, leading to the thermodynamically more stable (E)-alkene. wikipedia.org The steric bulk of substituents, such as the aryl groups in Ando-type reagents, also plays a critical role in influencing selectivity, an effect that can be quantified through computational modeling. mdpi.com

Table 2: Predicted Effect of Phosphonate Substituents on HWE Stereoselectivity

| Substituent Type on Phosphonate | Predicted Electronic/Steric Effect | Typical Major Product | Rationale |

| Alkyl (e.g., Ethyl) | Weakly electron-donating | (E)-alkene | Allows for reversible intermediate formation, leading to the thermodynamic product. wikipedia.org |

| Aryl (e.g., o-tolyl) | Moderately electron-withdrawing, sterically bulky | (Z) or (E)-alkene | Selectivity is sensitive to reaction conditions and steric interactions in the transition state. mdpi.com |

| Electron-Withdrawing (e.g., CF₃CH₂O-) | Strongly electron-withdrawing | (Z)-alkene | Accelerates irreversible elimination from the kinetically favored intermediate. nrochemistry.com |

Future Research Directions and Innovations in Diarylphosphonoacetate Chemistry

Development of Novel Phosphonate (B1237965) Reagents with Enhanced Selectivity

A primary objective in modern synthetic chemistry is the control of stereochemistry. In the context of the HWE reaction, this translates to achieving high selectivity for either the (E)- or (Z)-alkene isomer. While the traditional HWE reaction typically favors the formation of (E)-alkenes, significant research is directed towards developing new phosphonate reagents that can override this intrinsic preference or enhance it further. wikipedia.orgnrochemistry.com

Future innovations will likely involve the synthesis of diarylphosphonoacetates with meticulously designed steric and electronic properties. For instance, modifying the ortho-substituents on the aryl rings of reagents like Ethyl Di-o-tolylphosphonoacetate can influence the trajectory of the reaction, thereby altering the stereochemical outcome. alfa-chemistry.com Research has shown that changing the alkyl groups on the phosphorus atom, such as switching from dimethyl to diisopropyl phosphonates, can dramatically improve the stereoselectivity of the olefination. alfa-chemistry.com

Furthermore, the development of phosphonates with unique functional groups is an active area of research. This includes the preparation of novel nucleoside phosphonates and phosphoramidites for applications in oligonucleotide synthesis, demonstrating the adaptability of phosphonate chemistry. nih.gov The creation of perfluoroalkylated phosphonates allows for the synthesis of complex fluorinated unsaturated esters, highlighting how novel reagents expand synthetic possibilities. nih.govacs.org Another strategy involves incorporating single alkyl phosphonate modifications into siRNA backbones to enhance therapeutic specificity, a principle that could be adapted to small molecule reagent design to improve reaction selectivity. oup.com

Exploration of Catalytic and Mild Reaction Conditions

The shift towards more sustainable chemical practices has spurred the exploration of catalytic methods that operate under mild conditions. Traditional phosphonate reactions often require strong bases like sodium hydride, which can be hazardous and incompatible with sensitive functional groups. alfa-chemistry.com

Current and future research focuses on replacing stoichiometric bases with catalytic systems. Significant progress has been made using various transition-metal catalysts:

Palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides can be achieved rapidly under microwave irradiation. organic-chemistry.org A recent mild method involves a Pd-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides. organic-chemistry.org

Copper-catalyzed additions of H-phosphonates to boronic acids or reactions with diaryliodonium salts provide efficient routes to aryl phosphonates at room temperature. organic-chemistry.org

Nickel-catalyzed electrochemical cross-coupling reactions enable the formation of aryl phosphonates at room temperature using simple equipment. organic-chemistry.org

Beyond metal catalysis, catalyst-free methods are being developed, utilizing photochemical protocols or simply heat to drive reactions. organic-chemistry.orgrsc.org The use of heterogeneous catalysts, such as metal phosphonate networks or zirconium phosphates, is also a promising avenue. rsc.orgmdpi.com These solid catalysts are easily separated from the reaction mixture, simplifying purification and allowing for recycling, which is both economically and environmentally advantageous. rsc.org For example, a cobalt-phosphonate network has been shown to be an efficient and recyclable catalyst for the chemical fixation of CO2 under solvent-free conditions and atmospheric pressure. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Phosphonate Synthesis

| Catalytic System | Key Features | Reaction Conditions | Reference |

|---|---|---|---|

| Palladium (Pd) Catalysis | Fast reaction times, applicable to aryl/vinyl halides. | Microwave irradiation; mild, water-mediated processes. | organic-chemistry.org |

| Copper (Cu) Catalysis | Efficient for coupling with boronic acids and diaryliodonium salts. | Room temperature, short reaction times. | organic-chemistry.org |

| Nickel (Ni) Catalysis | Electrochemical approach, uses inexpensive carbon electrodes. | Room temperature. | organic-chemistry.org |

| Metal Phosphonate Networks | Heterogeneous, recyclable catalyst. | Mild (e.g., 1 atm pressure), solvent-free. | rsc.orgresearchgate.net |

| Zirconium Phosphates | Solid acid catalyst, tunable acidity, high stability. | Elevated temperatures, can be used in aqueous media. | mdpi.com |

Expansion of Synthetic Scope and Substrate Diversity

To maximize the utility of diarylphosphonoacetate chemistry, researchers are continuously working to broaden the range of compatible substrates. This involves developing robust reaction conditions that tolerate a wide array of functional groups, allowing these reagents to be used in the synthesis of increasingly complex molecules.

The HWE reaction, for example, is no longer limited to simple aldehydes and ketones. It has been successfully applied to intramolecular reactions for the formation of macrocycles and five- to seven-membered rings, which are common structural motifs in natural products. nrochemistry.com The expansion of substrate scope is also evident in cross-coupling reactions, where methods are being developed to accommodate a greater diversity of terminal alkynes and alkyl halides, providing access to useful chiral building blocks. researchgate.net

Investigating the substrate selectivity of enzymes that process phosphonates, such as phosphatases, provides insights into molecular recognition that can inform the design of synthetic reactions with broader applicability. nih.gov For instance, understanding why certain enzymes like PgpB display a broad substrate range while others are more specific can guide the development of catalysts that are either highly selective or broadly tolerant, depending on the synthetic goal. nih.gov This expansion of scope ensures that diarylphosphonoacetate reagents remain relevant and powerful tools for constructing complex molecular architectures.

Integration of Green Chemistry Principles in Future Applications

The principles of green chemistry are becoming central to the development of new chemical processes. sciencedaily.combioengineer.org This philosophy emphasizes the design of products and processes that minimize the use and generation of hazardous substances. biofueldaily.comuef.fi For phosphonate chemistry, this involves a multi-faceted approach.

A key focus is the reduction of solvent use. This can be achieved through solvent-free reaction conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. rsc.org The development of reactions that can be performed in water, the most environmentally benign solvent, is another major goal.

Furthermore, there is a strong push to improve atom economy and reduce waste. The classic HWE reaction produces a phosphate (B84403) salt byproduct that must be removed, typically by aqueous extraction. wikipedia.orgalfa-chemistry.com Future innovations may focus on catalytic cycles where the phosphorus-containing species is regenerated, or on developing reactions where the byproducts are non-toxic and easily recycled.

Given that phosphorus is considered a critical raw material with finite sources, the long-term sustainability of phosphonate chemistry depends on the ability to recover and recycle phosphorus from waste streams. sciencedaily.combiofueldaily.comrsc.org While feasible green methods for the synthesis of phosphonates are emerging, significant research is still required to develop efficient recycling protocols. uef.fi

Table 2: Green Chemistry Approaches in Phosphonate Synthesis

| Green Chemistry Principle | Application in Phosphonate Chemistry | Reference |

|---|---|---|

| Use of Alternative Solvents | Performing reactions in water or under solvent-free conditions. | rsc.org |

| Energy Efficiency | Employing microwave (MW) or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | rsc.org |

| Use of Catalysis | Replacing stoichiometric reagents with recyclable heterogeneous or nanocatalysts. | rsc.orgrsc.orgmdpi.com |

| Resource Sustainability | Developing methods for the recovery and recycling of phosphorus. | sciencedaily.comuef.firsc.org |

Advanced Computational Modeling for Rational Reagent Design

The design of new chemical reagents has traditionally been a process of trial, error, and chemical intuition. However, the advent of powerful computational tools is revolutionizing this process, enabling a more rational, physics-based approach to reagent design. youtube.com

For diarylphosphonoacetate chemistry, computational modeling can be used to predict how structural modifications to a reagent will affect its reactivity and selectivity. By simulating the interatomic interactions within the reaction's transition state, researchers can screen potential reagent candidates in silico before committing to their synthesis in the laboratory. youtube.com

Techniques like Free Energy Perturbation (FEP) offer a rigorous method for accurately computing the energetic changes associated with modifying a molecule's structure. youtube.com This allows for precise predictions of how a change to the aryl groups of a diarylphosphonoacetate, for example, will impact the stereochemical outcome of the HWE reaction. By building accurate force fields—the parameters that describe the physics of the molecular system—and employing sufficient computational sampling, these models can guide chemists toward the most promising reagent designs, accelerating the pace of discovery and innovation in the field. youtube.com

Q & A

Q. What is the synthetic pathway for Ethyl Di-o-tolylphosphonoacetate, and how is it characterized?

this compound is synthesized via phosphorylation reactions involving substituted toluenes and phosphonoacetate precursors. A representative procedure involves reacting sodium hydride (60% in mineral oil) with the phosphonoacetate reagent in tetrahydrofuran (THF) at 0°C . Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly the presence of o-tolyl groups and ester functionality.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- Infrared (IR) Spectroscopy : To identify phosphoryl (P=O) and ester (C=O) stretching frequencies.

- Chromatographic Purity Analysis (e.g., HPLC or GC): To assess purity ≥97% .

Q. What are the primary applications of this compound in organic synthesis?

This compound is widely used as a Horner-Wadsworth-Emmons (HWE) reagent for constructing α,β-unsaturated carbonyl systems. For example, it facilitates stereoselective olefination in the synthesis of cytotoxic lactones, such as pironetin analogues, by reacting with aldehydes under basic conditions (e.g., NaH/THF) . Its o-tolyl substituents enhance steric control, improving reaction selectivity compared to simpler phosphonates like triethyl phosphonoacetate .

Advanced Research Questions

Q. How do the steric and electronic properties of o-tolyl groups influence reactivity in phosphonoacetate-mediated reactions?

The ortho-methyl groups on the aryl rings introduce steric hindrance, which:

- Reduces side reactions (e.g., over-olefination or β-elimination) by stabilizing transition states.

- Modifies electron density at the phosphorus center, altering reaction kinetics. Comparative studies with unsubstituted aryl phosphonates (e.g., diphenylphosphonoacetate) show that o-tolyl derivatives yield higher enantiomeric excess (ee) in asymmetric syntheses .

Q. What advanced analytical methods are critical for assessing the stability and degradation pathways of this compound?

- Dynamic Light Scattering (DLS) : Monitors aggregation under varying solvent conditions.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies hydrolytic byproducts (e.g., phosphonic acids) in aqueous environments.

- X-ray Crystallography : Resolves crystal packing effects that may influence shelf-life. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis .

Q. How can reaction conditions be optimized for this compound in complex syntheses?

Optimization parameters include:

- Solvent Choice : THF or DMF enhances solubility and reaction rates.

- Base Selection : NaH or KHMDS (potassium hexamethyldisilazide) for deprotonation efficiency.

- Temperature Control : Reactions at 0°C minimize side-product formation . Risk assessments (e.g., exothermicity of NaH reactions) and in-situ monitoring via FTIR or Raman spectroscopy are advised .

Q. What role does this compound play in designing cytotoxic agents?

It serves as a key intermediate in synthesizing α,β-unsaturated lactones, which exhibit microtubule-disrupting activity. For instance, pironetin analogues synthesized using this reagent demonstrate IC₅₀ values in the nanomolar range against cancer cell lines. Mechanistic studies correlate the stereochemistry of the olefin (controlled by the HWE reaction) with cytotoxicity .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., THF).

- Waste Disposal : Neutralize phosphonate residues with aqueous base before disposal. Safety Data Sheets (SDS) and hazard analyses (e.g., reactivity with NaH) must be reviewed prior to use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.